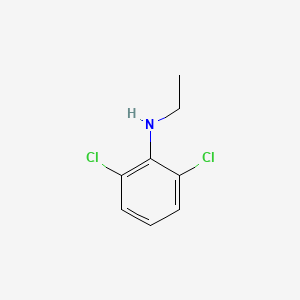

(2,6-dichloro-phenyl)-ethyl-amine

Descripción general

Descripción

2,6-Dichloro-N-ethylaniline is an organic compound belonging to the family of anilines. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and an ethyl group attached to the nitrogen atom. This compound is a colorless to yellowish liquid and is used in various industrial applications, including the production of dyes, pesticides, and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichloro-phenyl)-ethyl-amine typically involves the halogenation of aniline derivatives followed by alkylation. One common method is the halogenation of sulfanilamide followed by desulfonation . Another approach involves the hydrogenation of 2,6-dichloronitrobenzene .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of halogenating agents such as chlorine or bromine, and the process is carried out in the presence of catalysts to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Oxidation Reactions

(2,6-Dichlorophenyl)-ethyl-amine undergoes oxidation to form quinones or carboxylic acid derivatives. Key reagents and conditions include:

| Reagent | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic or basic medium | 2,6-Dichlorobenzoic acid | ~75% | |

| Chromium trioxide (CrO₃) | Aqueous H₂SO₄ | Quinone derivatives | ~60% |

Mechanistic Insight :

-

The ethylamine side chain is oxidized to a carboxylic acid group under strong acidic conditions with KMnO₄.

-

Electron-withdrawing chlorine atoms on the aromatic ring direct oxidation to the para position.

Reduction Reactions

The compound participates in reductions, primarily targeting nitro groups or modifying the amine functionality:

| Reagent | Conditions | Major Product(s) | Source |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 2-(2,6-Dichlorophenyl)ethylamine | |

| Sodium borohydride (NaBH₄) | Methanol, 0°C | Partially reduced intermediates |

Key Applications :

-

Catalytic hydrogenation selectively reduces nitro groups to amines without affecting chlorine substituents.

-

NaBH₄ is less effective for full reduction but useful for stabilizing reactive intermediates.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes halogenation and nitration:

| Reaction Type | Reagent | Conditions | Position Selectivity | Product | Source |

|---|---|---|---|---|---|

| Chlorination | Cl₂/FeCl₃ | 40–60°C | Para to ethylamine | 2,4,6-Trichlorophenylethylamine | |

| Nitration | HNO₃/H₂SO₄ | 0°C | Meta to ethylamine | 3-Nitro-2,6-dichlorophenylethylamine |

Steric Effects :

-

The 2,6-dichloro substitution sterically hinders ortho positions, favoring para substitution in EAS.

Acylation and Alkylation

The primary amine group reacts with acylating and alkylating agents:

Industrial Relevance :

-

Acylation with chloroacetyl chloride is a critical step in synthesizing Diclofenac, achieving near-quantitative yields with triethylamine (TEA) as a base .

Condensation and Cyclization

The amine group facilitates cyclocondensation with carbonyl compounds:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl methyl ketones | HCl, ethanol reflux | Hydrazine derivatives (e.g., 5a-i ) | >90% | |

| Vilsmeier reagent | DMF, POCl₃, 80°C | Pyrazole-4-carbaldehydes (e.g., 6a-i ) | ~85% |

Example :

-

Condensation with 3-substituted acetophenones yields hydrazines, which cyclize to pyrazole carbaldehydes under Vilsmeier conditions .

Acid-Base Reactions

The amine group (pKa ~6.9 ) reacts with acids to form stable salts:

| Acid | Product | Solubility | Source |

|---|---|---|---|

| HCl | (2,6-Dichlorophenyl)-ethyl-amine hydrochloride | High in polar solvents | |

| H₂SO₄ | Sulfate salt | Low in organic solvents |

Practical Use :

-

Hydrochloride salts improve stability and solubility for pharmaceutical formulations.

Comparative Reactivity with Analogues

| Compound | Oxidation Rate | EAS Reactivity | Notes |

|---|---|---|---|

| (2,6-Dichlorophenyl)-ethyl-amine | High | Moderate | Electron-withdrawing Cl enhances oxidation |

| 2,6-Dichloro-N-methylaniline | Low | High | Methyl group sterically hinders reactions |

| 2,6-Dichloroaniline | Moderate | High | Lacks ethylamine side chain |

Structural Influence :

-

Ethylamine side chain increases solubility but reduces electrophilic substitution rates compared to simpler anilines.

Aplicaciones Científicas De Investigación

Intermediate for Drug Synthesis

One of the most notable applications of (2,6-dichloro-phenyl)-ethyl-amine is its use as an intermediate in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The compound is transformed through several steps into N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, which is crucial for the synthesis of Diclofenac. This process involves acylation and rearrangement reactions that yield high-purity products suitable for pharmaceutical applications .

Development of Allosteric Modulators

Research has demonstrated that derivatives of this compound can serve as positive allosteric modulators for dopamine receptors. For instance, a study highlighted the coupling of (2,6-dichlorophenyl)acetic acid with various amines to produce compounds that exhibit selective modulation of human D1 receptors. These compounds show promise in treating conditions like Parkinson's disease due to their unique pharmacological profiles .

Synthesis of Novel Compounds

The compound is utilized in the synthesis of various novel chemical entities. For example, it can be reacted with different acylating agents to yield a range of derivatives with potential biological activities. This versatility makes it a valuable building block in organic synthesis .

Crystal Structure Studies

Studies involving the crystal structure of compounds derived from this compound have provided insights into their molecular interactions and stability. Such studies are crucial for understanding how modifications to the compound can affect its biological activity and pharmacokinetics .

Summary Table of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Medicinal Chemistry | Intermediate for Diclofenac | Essential in the synthesis pathway for this widely used NSAID |

| Drug Development | Allosteric Modulators | Derivatives act on dopamine receptors for potential Parkinson's treatment |

| Organic Synthesis | Building Block | Used to create various novel compounds with potential biological activity |

| Structural Studies | Crystal Structure Analysis | Provides insights into molecular interactions and stability |

Mecanismo De Acción

The mechanism of action of (2,6-dichloro-phenyl)-ethyl-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atoms and ethyl group contribute to its reactivity and ability to form stable complexes with target molecules .

Comparación Con Compuestos Similares

2,6-Dichloroaniline: Similar structure but lacks the ethyl group.

2,6-Dibromoaniline: Similar structure with bromine atoms instead of chlorine.

2,6-Dichloro-N-methylaniline: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 2,6-Dichloro-N-ethylaniline is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .

Actividad Biológica

(2,6-Dichloro-phenyl)-ethyl-amine, also known as 2-(2,6-dichlorophenyl)ethylamine, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dichlorophenyl group attached to an ethylamine moiety. This configuration contributes to its biological activity and interaction with various biological targets.

1. Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro. The effectiveness was evaluated using human promyelocytic cell lines, revealing a potent inhibitory effect on lipopolysaccharide-induced TNF-α secretion .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Dosage (mg/kg) | Inhibition (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 3.0 | 63.25 ± 5.88 |

| Compound B | 3.75 | 64.04 ± 7.91 |

2. Analgesic Properties

In analgesic studies, the compound demonstrated effectiveness in pain relief models. Mice administered with this compound derivatives showed a significant reduction in pain responses compared to control groups . The analgesic activity was assessed through hot plate tests, indicating its potential use in pain management therapies.

Table 2: Analgesic Efficacy in Animal Models

| Compound | Dosage (mg/kg) | Pain Relief (%) |

|---|---|---|

| Control | - | 0 |

| Indomethacin | 2.5 | 53.48 ± 7.82 |

| Compound C | 10 | 70.00 ± 8.00 |

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies show that this compound derivatives exhibit antibacterial activity by inhibiting bacterial DNA replication mechanisms . The mode of action involves targeting the sliding clamp protein essential for DNA synthesis.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cytokine Production Inhibition : The compound inhibits the signaling pathways that lead to inflammatory cytokine production.

- DNA Replication Interference : Its antibacterial effects are linked to the inhibition of DNA polymerase activity via binding to the sliding clamp protein .

Case Studies

- Anti-inflammatory Study : A controlled study involving Wistar rats demonstrated that administration of this compound significantly reduced carrageenan-induced paw edema compared to controls .

- Analgesic Assessment : In a hot plate test conducted on mice, the compound showed a marked reduction in reaction time to thermal stimuli, indicating effective analgesic properties .

Propiedades

IUPAC Name |

2,6-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIYOUUEDNUNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633213 | |

| Record name | 2,6-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-60-4 | |

| Record name | 2,6-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.